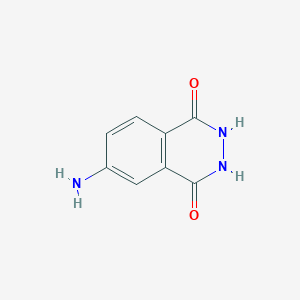
4-甲基嘧啶-5-甲酸乙酯
描述
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylpyrimidine-5-carboxylate is defined by its molecular formula, C8H10N2O2. Further details about its molecular structure are not available in the retrieved sources.Physical And Chemical Properties Analysis
Ethyl 4-methylpyrimidine-5-carboxylate is a liquid at room temperature . It has a molecular weight of 166.18 and a density of 1.1±0.1 g/cm3 . Its boiling point is 251.2±20.0 °C at 760 mmHg .科学研究应用
Pharmaceutical Research Synthesis of Novel Compounds
Ethyl 4-methylpyrimidine-5-carboxylate is used as a building block in the synthesis of various pharmaceutical compounds. For instance, it can be involved in the creation of novel triazole derivatives with potential pharmacological activities .
Proteomics Research Biochemical Studies
This compound is utilized in proteomics research as a biochemical for studying protein interactions and functions. It can be part of assays to understand the biochemical pathways .
作用机制
Target of Action
Ethyl 4-methylpyrimidine-5-carboxylate is a derivative of pyrimidine, which has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone , BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of cellular stress responses and apoptosis, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition results in a reduction in ER stress and apoptosis, which are key processes involved in neurodegenerative diseases . Additionally, the compound has been shown to have favorable interactions with the active residues of ATF4 and NF-kB proteins , which are involved in cellular stress responses and inflammatory pathways, respectively .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . This inhibition can help prevent cell death and promote cell survival . The compound also inhibits the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, the compound can potentially reduce inflammation and provide neuroprotection .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant , suggesting that it can be readily absorbed and distributed throughout the body, including the brain
Result of Action
The result of the compound’s action is a significant reduction in ER stress and apoptosis in human neuronal cells . This can lead to enhanced neuronal survival and function, making the compound a potential therapeutic agent for neurodegenerative diseases . Additionally, the compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells , suggesting that it may also have anti-inflammatory effects .
安全和危害
The safety information available indicates that Ethyl 4-methylpyrimidine-5-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
ethyl 4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGEVKJTLFQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526168 | |
| Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylpyrimidine-5-carboxylate | |
CAS RN |
110960-73-1 | |
| Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
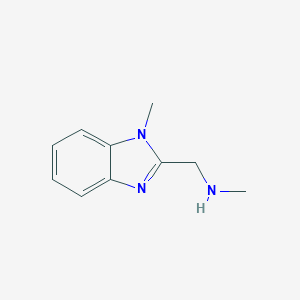
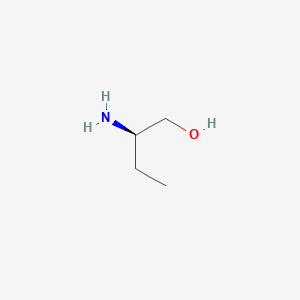
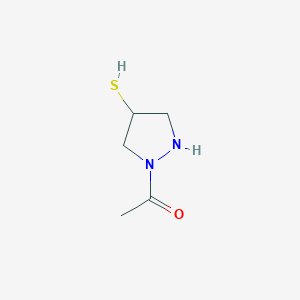

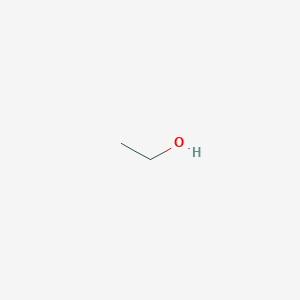


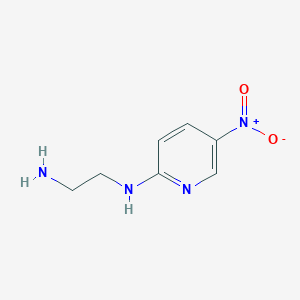

![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
